molecular formula C9H12N2 B6203762 4-cyclopropylbenzene-1,2-diamine CAS No. 1116601-71-8

4-cyclopropylbenzene-1,2-diamine

Cat. No.: B6203762
CAS No.: 1116601-71-8
M. Wt: 148.2
InChI Key:
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Description

4-Cyclopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol It is a derivative of 1,2-benzenediamine, where a cyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylbenzene-1,2-diamine typically involves the cyclopropylation of 1,2-benzenediamine. One common method is the reaction of 1,2-benzenediamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-substituted quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Cyclopropylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: The parent compound without the cyclopropyl group.

    4-Methylbenzene-1,2-diamine: A similar compound with a methyl group instead of a cyclopropyl group.

    4-Ethylbenzene-1,2-diamine: Another analog with an ethyl group.

Uniqueness

4-Cyclopropylbenzene-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .

Properties

CAS No.

1116601-71-8

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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